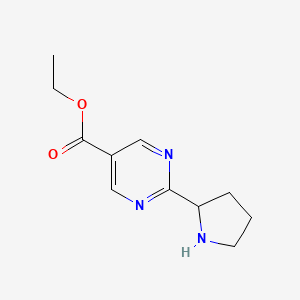
2-(Prop-2-en-1-yl)heptanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-2-en-1-yl)heptanoic acid, also known as allyl heptanoate, is an organic compound with the molecular formula C10H18O2. It is an ester formed by the esterification of heptanoic acid and allyl alcohol. This compound is known for its fruity aroma and is commonly used in the flavoring industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Prop-2-en-1-yl)heptanoic acid is synthesized through the esterification of heptanoic acid with allyl alcohol. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The reaction conditions include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of 2-(Prop-2-en-1-yl)heptanoic acid follows a similar esterification process. The reaction is carried out in large reactors where heptanoic acid and allyl alcohol are mixed with a catalytic amount of concentrated sulfuric acid. The mixture is heated to the required temperature, and the ester is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-yl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Heptanoic acid derivatives.
Reduction: Allyl alcohol derivatives.
Substitution: Various substituted allyl heptanoates.
Scientific Research Applications
2-(Prop-2-en-1-yl)heptanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the flavoring industry due to its fruity aroma.
Mechanism of Action
The mechanism of action of 2-(Prop-2-en-1-yl)heptanoic acid involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release heptanoic acid and allyl alcohol, which can then participate in further biochemical pathways. The compound’s fruity aroma is due to its ability to interact with olfactory receptors .
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid: A carboxylic acid with a similar carbon chain length but without the allyl group.
Allyl alcohol: An alcohol with the allyl group but lacking the heptanoic acid moiety.
Allyl acetate: An ester with the allyl group but a different acid component.
Uniqueness
2-(Prop-2-en-1-yl)heptanoic acid is unique due to its combination of the allyl group and the heptanoic acid moiety, which imparts both its chemical reactivity and its distinctive fruity aroma. This makes it particularly valuable in the flavoring industry and in various research applications .
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-prop-2-enylheptanoic acid |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-8-9(7-4-2)10(11)12/h4,9H,2-3,5-8H2,1H3,(H,11,12) |
InChI Key |
QAIVQQGFMWYZCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[7-(3-Methoxyphenyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride](/img/structure/B13561996.png)
![Methyl3-oxospiro[4.5]decane-2-carboxylate](/img/structure/B13561998.png)


![3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B13562020.png)







